molecular formula C6H8O7.3H3N<br>C6H17N3O7 B048046 Triammonium citrate CAS No. 3458-72-8

Triammonium citrate

Cat. No. B048046
M. Wt: 243.22 g/mol
InChI Key: YWYZEGXAUVWDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09434854B2

Procedure details

Aqueous triammonium citrate-dextrose binders were prepared according to the following procedure: Aqueous solutions (25%) of triammonium citrate (81.9 g citric acid, 203.7 g water, and 114.4 g of a 19% percent solution of ammonia) and dextrose monohydrate (50.0 g of dextrose monohydrate in 150.0 g water) were combined at room temperature in the following proportions by volume: 1:24, 1:12, 1:8, 1:6, 1:5, 1:4, and 1:3, where the relative volume of triammonium citrate is listed as “1.” For example, 10 mL of aqueous triammonium citrate mixed with 50 mL of aqueous dextrose monohydrate afforded a “1:5” solution, wherein the mass ratio of triammonium citrate to dextrose monohydrate is about 1:5, the molar ratio of triammonium citrate to dextrose monohydrate is about 1:6, and the ratio of the number of molar equivalents of acid salt groups, present on triammonium citrate, to the number of molar equivalents of hydroxyl groups, present on dextrose monohydrate, is about 0.10:1. The resulting solutions were stirred at room temperature for several minutes, at which time 2-g samples were removed and thermally cured as described in Example 2.
Name
Quantity
203.7 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
81.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
reactant
Reaction Step Seven
Quantity
50 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([O-:11])=[O:10])([C:5]([O-:7])=[O:6])[OH:4].[NH4+:14].[NH4+].[NH4+].[C:17]([OH:29])(=[O:28])[CH2:18][C:19]([CH2:24][C:25]([OH:27])=[O:26])([C:21]([OH:23])=[O:22])[OH:20].N.[OH2:31].[O:32]=[CH:33][C@@H:34]([C@H:36]([C@@H:38]([C@@H:40]([CH2:42][OH:43])[OH:41])[OH:39])[OH:37])[OH:35]>O>[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([O-:11])=[O:10])([C:5]([O-:7])=[O:6])[OH:4].[NH4+:14].[NH4+:14].[NH4+:14].[O:32]=[CH:33][C@@H:34]([C@H:36]([C@@H:38]([C@@H:40]([CH2:42][OH:43])[OH:41])[OH:39])[OH:37])[OH:35].[C:17]([O-:29])(=[O:28])[CH2:18][C:19]([CH2:24][C:25]([O-:27])=[O:26])([C:21]([O-:23])=[O:22])[OH:20].[NH4+:14].[NH4+:14].[NH4+:14].[OH2:31].[O:32]=[CH:33][C@@H:34]([C@H:36]([C@@H:38]([C@@H:40]([CH2:42][OH:43])[OH:41])[OH:39])[OH:37])[OH:35] |f:0.1.2.3,6.7,9.10.11.12.13,14.15.16.17,18.19|

Inputs

Step One
Name
Quantity
203.7 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[NH4+].[NH4+].[NH4+]
Step Three
Name
Quantity
81.9 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
50 g
Type
reactant
Smiles
O.O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[NH4+].[NH4+].[NH4+]
Step Seven
Name
Quantity
10 mL
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[NH4+].[NH4+].[NH4+]
Step Eight
Name
Quantity
50 mL
Type
reactant
Smiles
O.O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were combined at room temperature in the following proportions by volume

Outcomes

Product
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[NH4+].[NH4+].[NH4+].O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[NH4+].[NH4+].[NH4+]
Name
Type
product
Smiles
O.O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.